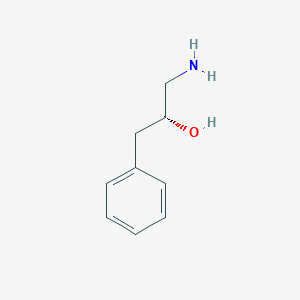

(R)-1-Amino-3-phenylpropan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20447554 | |

| Record name | (R)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-39-1 | |

| Record name | (R)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20447554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Analysis of R 1 Amino 3 Phenylpropan 2 Ol

Elucidation of (R)-Configuration and Enantiomeric Purity

The designation "(R)" in (R)-1-Amino-3-phenylpropan-2-ol refers to the specific spatial arrangement of the substituents around its chiral center, as defined by the Cahn-Ingold-Prelog priority rules. The absolute configuration of this enantiomer is typically confirmed through a combination of techniques, including X-ray crystallography of the molecule or a suitable derivative, which provides unambiguous proof of the three-dimensional structure. Additionally, chemical correlation to compounds of known absolute configuration can be employed. For instance, the synthesis of (R)-1-Amino-3-phenylpropan-2-ol from a starting material with a known stereocenter, such as a specific enantiomer of an amino acid, can establish its configuration.

A critical parameter in the characterization of a chiral compound is its enantiomeric purity, which is often expressed as enantiomeric excess (ee). This value quantifies the amount of one enantiomer present in a mixture compared to the other. For (R)-1-Amino-3-phenylpropan-2-ol, achieving high enantiomeric purity is often a primary goal of its synthesis. Various synthetic strategies, including asymmetric synthesis and chiral resolution, are employed to produce this compound in an enantiomerically pure or enriched form. Reports indicate that enzymatic and chemo-enzymatic methods can yield this and similar amino alcohols with high enantiomeric excess, often exceeding 99% ee. nih.govhims-biocat.eu Commercial suppliers of (R)-(+)-2-Amino-3-phenyl-1-propanol, a related compound, also report high enantiomeric purity, often determined by HPLC. sigmaaldrich.comsigmaaldrich.com

The optical activity of a chiral compound, its ability to rotate the plane of polarized light, is a direct consequence of its stereochemistry. The (R)-enantiomer of 1-Amino-3-phenylpropan-2-ol is dextrorotatory, indicated by a positive sign (+) for its specific rotation. For the closely related compound, (R)-(+)-2-Amino-3-phenyl-1-propanol, a specific rotation value of +22.8° (c = 1.2 in 1 M HCl) has been reported. sigmaaldrich.com This physical property is a fundamental characteristic used in its identification.

Table 1: Physical and Stereochemical Properties of (R)-1-Amino-3-phenylpropan-2-ol and a Related Compound

| Property | (R)-1-Amino-3-phenylpropan-2-ol | (R)-(+)-2-Amino-3-phenyl-1-propanol |

| CAS Number | 5267-64-1 | 5267-64-1 |

| Molecular Formula | C₉H₁₃NO | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol | 151.21 g/mol |

| Optical Activity | (+) | [α]/D +22.8°, c = 1.2 in 1 M HCl sigmaaldrich.com |

| Enantiomeric Excess (ee) | Typically >99% in specialized syntheses nih.govhims-biocat.eu | ee: 99% (HPLC) sigmaaldrich.com |

Note: Data for (R)-1-Amino-3-phenylpropan-2-ol is often grouped with its isomer, (R)-(+)-2-Amino-3-phenyl-1-propanol, in commercial and research contexts.

Methodologies for Stereochemical Characterization and Enantiomeric Excess Determination

A variety of analytical techniques are available for the stereochemical characterization and determination of enantiomeric excess of chiral compounds like (R)-1-Amino-3-phenylpropan-2-ol. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) is one of the most powerful and widely used techniques for separating and quantifying enantiomers. yakhak.org This is typically achieved by using a chiral stationary phase (CSP). yakhak.org These stationary phases are themselves chiral and interact differently with the (R) and (S) enantiomers, leading to different retention times and thus their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective for the resolution of chiral amines and amino alcohols. yakhak.org The separated enantiomers can be detected using various detectors, such as UV or fluorescence detectors. yakhak.org For amino alcohols, derivatization with a fluorescent tag can enhance detection sensitivity. researchgate.net

Gas Chromatography (GC) using a chiral stationary phase can also be employed for the enantiomeric separation of volatile derivatives of amino alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers another approach. While NMR spectra of enantiomers in a non-chiral solvent are identical, the use of a chiral solvating agent or a chiral derivatizing agent can induce diastereomeric interactions. This results in distinguishable signals for the (R) and (S) enantiomers, allowing for their quantification and the determination of enantiomeric excess.

Polarimetry , which measures the angle of rotation of plane-polarized light caused by a chiral substance in solution, is a classical method. While it can confirm the presence of a chiral substance and indicate which enantiomer is in excess, it is generally less accurate for determining precise enantiomeric excess compared to chromatographic methods, especially at very high or very low ee values.

Fluorescence-based assays have been developed for the high-throughput determination of enantiomeric excess in various chiral compounds, including amino alcohols. nih.gov These methods often rely on the formation of diastereomeric complexes with a chiral fluorescent sensor, where each complex exhibits a different fluorescence intensity. nih.govrsc.org

Table 2: Comparison of Analytical Methods for Enantiomeric Excess Determination

| Method | Principle | Advantages | Limitations |

| Chiral HPLC | Differential interaction with a chiral stationary phase. yakhak.org | High accuracy, widely applicable, can be used for preparative separation. yakhak.orgmdpi.com | Requires specialized and sometimes expensive chiral columns. sigmaaldrich.com |

| Chiral GC | Differential interaction with a chiral stationary phase for volatile compounds. | High resolution for volatile analytes. | Requires derivatization for non-volatile compounds. |

| NMR with Chiral Additives | Formation of diastereomeric species with distinct NMR signals. | Provides structural information, no separation needed. | Lower sensitivity, can be complex to interpret, requires pure samples. |

| Polarimetry | Measurement of optical rotation. | Simple, non-destructive. | Less accurate for precise ee determination, requires a known specific rotation. |

| Fluorescence Assays | Formation of fluorescent diastereomeric complexes. nih.gov | High throughput, high sensitivity. nih.govrsc.org | Method development can be required for specific analytes. |

Synthetic Pathways for R 1 Amino 3 Phenylpropan 2 Ol

Asymmetric Synthesis Strategies

Asymmetric synthesis provides the most direct routes to enantiomerically pure compounds like (R)-1-Amino-3-phenylpropan-2-ol, avoiding the need for classical resolution of racemic mixtures. These strategies rely on the use of chiral catalysts or enzymes to control the stereochemical outcome of the reaction.

Catalytic Asymmetric Reductions

Catalytic asymmetric reduction of a prochiral carbonyl group is a powerful and widely used method for establishing the stereocenter in chiral alcohols. Various chiral catalysts have been developed for the highly enantioselective reduction of aldehydes and ketones.

The synthesis of (R)-1-Amino-3-phenylpropan-2-ol can be envisioned through the asymmetric reduction of the prochiral aldehyde, 3-amino-2-phenyl-propanal. While direct literature on the asymmetric reduction of this specific aldehyde is not abundant, the principles of chiral aldehyde catalysis are well-established and offer a viable synthetic route. nih.govrsc.org Chiral catalysts, often derived from readily available natural products or synthesized with a specific chiral architecture, can effectively control the facial selectivity of hydride attack on the aldehyde carbonyl group.

Prominent among these are catalysts based on chiral BINOL (1,1'-bi-2-naphthol) derivatives. nih.gov These catalysts can activate the substrate and create a chiral environment that directs the incoming nucleophile (hydride) to one face of the aldehyde, leading to the preferential formation of one enantiomer of the alcohol. The synthetic utility of such catalysts has been demonstrated in the α-functionalization of other N-unprotected amino esters, proceeding through the formation of an active imine carbon anion. nih.gov Another class of effective catalysts for asymmetric reductions are those based on chiral oxazaborolidines, which have shown high enantioselectivity in the reduction of various ketones. acs.org

The general approach would involve the reaction of 3-amino-2-phenyl-propanal with a hydride source in the presence of a substoichiometric amount of a chiral catalyst. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and enantioselectivity.

A notable method for the asymmetric synthesis of optically active 3-amino-1-phenylpropanol derivatives involves the use of spiroborate ester catalysts. This approach has been shown to produce the target compounds with high yield and optical purity (enantiomeric excess, ee) of at least 80%. orgsyn.org The reaction employs a prochiral ketone precursor which is reduced in the presence of a hydrogen donor and the spiroborate ester catalyst. orgsyn.org

These catalysts are typically derived from chiral amino alcohols. The structure of the spiroborate ester creates a well-defined chiral pocket that coordinates to both the reducing agent and the substrate ketone, thereby directing the hydride transfer to one of the prochiral faces of the carbonyl group. This results in the formation of the desired enantiomer of the amino alcohol.

An example of this methodology is the asymmetric reduction of 3-chloro-1-phenyl-propanone to (R)-3-chloro-1-phenyl-propanol, a precursor that can be subsequently converted to the corresponding amino alcohol. orgsyn.org The reaction using a spiroborate ester catalyst yielded the product with 93% ee and a 95% yield. orgsyn.org Subsequent recrystallization can further enhance the enantiomeric excess to over 99%. orgsyn.org

| Precursor | Catalyst System | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| 3-chloro-1-phenyl-propanone | Spiroborate ester catalyst and a hydrogen donor | (R)-3-chloro-1-phenyl-propanol | 95% | 93% (up to >99% after recrystallization) | orgsyn.org |

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of ketones to chiral alcohols. This technique typically utilizes a stable and readily available hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, in conjunction with a transition metal catalyst bearing a chiral ligand. For the synthesis of (R)-1-Amino-3-phenylpropan-2-ol, a suitable precursor would be an N-protected 3-amino-1-phenylpropan-2-one.

Ruthenium(II) and Rhodium(III) complexes are among the most effective catalysts for ATH. The seminal work by Noyori and others demonstrated that Ru(II) complexes bearing chiral N-sulfonylated 1,2-diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are exceptionally effective for the ATH of a wide range of ketones with high enantioselectivity. The mechanism involves the formation of a metal-hydride species which then transfers the hydride and a proton to the ketone via a six-membered ring transition state.

The choice of the chiral ligand is critical for achieving high enantioselectivity. Ligands derived from amino acids, for instance, have been successfully employed in rhodium-catalyzed ATH. acs.org It has been shown that L-valine-derived thioamide ligands can produce (R)-alcohols with up to 95% ee, while the corresponding hydroxamic acids or hydrazides can lead to the (S)-alcohols with high ee. acs.org This highlights the tunability of the catalyst system to achieve the desired stereochemical outcome.

| Catalyst Type | Chiral Ligand Example | Substrate Type | Typical Product Configuration | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Rhodium Complex | L-valine derived thioamide | Aromatic Ketones | R | up to 95% | acs.org |

| Rhodium Complex | L-valine derived hydroxamic acid | Aromatic Ketones | S | up to 97% | acs.org |

| Ruthenium(II) Complex | (S,S)-TsDPEN | α-Amino Ketones | (R)-Amino Alcohols | High | General Knowledge |

Biocatalytic and Chemoenzymatic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions, often in aqueous media, and can exhibit exquisite chemo-, regio-, and stereoselectivity. Chemoenzymatic strategies combine the advantages of both chemical and enzymatic transformations to create efficient synthetic routes.

Transaminases (TAs) are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl acceptor. This capability makes them highly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. While not a direct reduction, the use of transaminases on a suitable keto-alcohol precursor can lead to the desired chiral amino alcohol.

Another strategy involves the use of transaminases in a cascade with other enzymes to overcome unfavorable thermodynamic equilibria. For example, coupling a transaminase with a pyruvate (B1213749) decarboxylase (PDC) can effectively remove the pyruvate byproduct, driving the reaction towards the formation of the chiral amine product. This has been successfully applied in the synthesis of 3-amino-1-phenylbutane with yields greater than 60% and an enantiomeric excess of around 90%. mdpi.com Such a strategy could be adapted for the synthesis of (R)-1-Amino-3-phenylpropan-2-ol from a suitable keto-alcohol precursor.

| Biocatalytic Strategy | Enzyme(s) | Starting Material | Key Intermediate/Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| Multi-enzyme Cascade | Tyrosine ammonia (B1221849) lyase, Ferulic acid decarboxylase, Styrene monooxygenase, Epoxide hydrolase | L-phenylalanine | (R)-1-phenyl-1,2-diol | 75% (overall) | >99% | General Knowledge |

| Transaminase-PDC Cascade | Transaminase (TA), Pyruvate Decarboxylase (PDC) | Prochiral Ketone | Chiral Amine | >60% | ~90% | mdpi.com |

Whole-Cell Bioreductions of Prochiral Ketones to Enantiopure Alcohols

Whole-cell biocatalysis presents an efficient and environmentally favorable alternative to conventional chemical synthesis for producing enantiopure alcohols from prochiral ketones. nih.gov This method leverages the complex enzymatic machinery within microbial cells, which can perform highly selective reductions, often without the need for expensive cofactors or harsh reaction conditions. nih.govnih.gov For the synthesis of (R)-1-Amino-3-phenylpropan-2-ol, the corresponding prochiral ketone, 1-amino-3-phenylpropan-2-one, serves as the substrate.

Key advantages of whole-cell bioreductions include high enantioselectivity, mild reaction conditions (typically performed at or near ambient temperature and neutral pH), and the avoidance of toxic heavy-metal catalysts often used in chemical reductions. nih.govresearchgate.net

Multienzyme Cascades from Amino Acid Precursors (e.g., L-phenylalanine)

A recently developed biocatalytic cascade transforms L-phenylalanine into (R)-phenylalaninol. rsc.org This process involves a four-enzyme pathway:

Deamination: An L-amino acid deaminase (LAAD) converts L-phenylalanine to phenylpyruvate. rsc.org

Decarboxylation: An α-keto acid decarboxylase (KAD) transforms phenylpyruvate into phenylacetaldehyde (B1677652). rsc.org

Hydroxymethylation: A benzaldehyde (B42025) lyase (BAL) catalyzes the reaction between phenylacetaldehyde and formaldehyde (B43269) to produce the key intermediate, 1-hydroxy-3-phenylpropan-2-one. rsc.org

Reductive Amination: An (R)-selective amine transaminase (ATA) asymmetrically converts the ketone to the final (R)-1-Amino-3-phenylpropan-2-ol product with high enantiomeric excess. rsc.org

Table 1: Performance of Multienzyme Cascade for (R)-Phenylalaninol Synthesis

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | L-phenylalanine | rsc.org |

| Key Intermediate | 1-hydroxy-3-phenylpropan-2-one | rsc.org |

| Final Product | (R)-1-Amino-3-phenylpropan-2-ol | rsc.org |

| Conversion | 72% | rsc.org |

| Enantiomeric Excess | >99% ee | rsc.org |

Chiral Auxiliary-Driven Synthesis

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds. wikipedia.orgrsc.org The process typically involves three stages: coupling the auxiliary to the substrate, performing a diastereoselective reaction, and finally, removing the auxiliary to yield the desired chiral product. wikipedia.org

Use of Chiral Auxiliaries to Control Stereochemical Outcome in C-C Bond Formation

Chiral auxiliaries are highly effective in directing the stereochemistry of carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) additions. wikipedia.orgrsc.org By covalently attaching a chiral auxiliary to a prochiral molecule, one face of the molecule becomes sterically hindered, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over the other.

A prominent example is the use of Evans oxazolidinone auxiliaries. santiago-lab.com These can be prepared from readily available amino alcohols. santiago-lab.comorgsyn.org When an acyl chloride is attached to the nitrogen of the oxazolidinone, the resulting imide can be deprotonated to form a (Z)-enolate. wikipedia.org The bulky substituent on the oxazolidinone ring then directs the approach of an electrophile (e.g., in an alkylation or aldol reaction), leading to a highly diastereoselective C-C bond formation. wikipedia.orgsantiago-lab.com This method allows for the precise construction of new stereocenters relative to the existing chirality of the auxiliary.

Derivatization and Transformation of Related Precursors

Another effective route to chiral amino alcohols involves the synthesis and subsequent transformation of functionalized precursors. This approach allows for the introduction of the required amino and hydroxyl groups through stereocontrolled reactions on a pre-existing carbon skeleton.

Reduction of Nitroolefin Derivatives via Baylis-Hillman Adducts

The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a tertiary amine or phosphine. organic-chemistry.org The resulting products, known as Baylis-Hillman adducts, are densely functionalized molecules that serve as versatile synthetic intermediates. ijariie.com

For the synthesis of amino alcohols, a nitroolefin can be used as the activated alkene. The reaction of a nitroolefin with an aldehyde (e.g., formaldehyde) yields a nitro-substituted Baylis-Hillman adduct. journalspub.info These adducts, such as 2-nitro-3-phenylpropan-1-ol, contain the core carbon framework and the necessary functional groups (nitro and hydroxyl) that can be elaborated to the target amino alcohol. journalspub.info The nitro group can be readily reduced to an amine using various reducing agents, such as iron in acetic acid or catalytic hydrogenation. journalspub.info

To achieve enantioselectivity, the Baylis-Hillman reaction can be performed with a chiral catalyst, or a racemic adduct can be resolved. organic-chemistry.org Alternatively, a chiral auxiliary, such as (−)-menthone, can be used to resolve racemic Baylis-Hillman adducts and direct subsequent diastereoselective transformations before being removed to yield an enantiopure product. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| (R)-1-Amino-3-phenylpropan-2-ol |

| (R)-phenylalaninol |

| 1-amino-3-phenylpropan-2-one |

| (R)-phenylethanolamine |

| L-phenylalanine |

| Phenylpyruvate |

| Phenylacetaldehyde |

| Formaldehyde |

| 1-hydroxy-3-phenylpropan-2-one |

| Escherichia coli |

| NAD(P)H |

| Acyl chloride |

| Boron triflate |

| Lithium |

| (−)-menthone |

| Nitroolefin |

| Aldehyde |

| 2-nitro-3-phenylpropan-1-ol |

| Iron |

Reductive Amination of Phenylacetylcarbinol Derivatives

A significant pathway for synthesizing phenylpropanolamine derivatives involves the reductive amination of (R)-1-hydroxy-1-phenylpropan-2-one, commonly known as (R)-phenylacetylcarbinol or l-PAC. This precursor, which possesses the required stereochemistry at the carbon bearing the hydroxyl group, can be produced via the biotransformation of benzaldehyde by yeast. core.ac.uknih.gov The subsequent reductive amination step converts the ketone group into the desired amine functionality.

The process generally involves two main approaches: catalytic hydrogenation or the use of chemical reducing agents. In catalytic hydrogenation, the phenylacetylcarbinol derivative reacts with an aminating agent, such as ammonia or a primary amine, in the presence of hydrogen gas and a metal catalyst. google.com A common catalyst for this reaction is platinum, often used as colloidal platinum or platinum on a carbon support (Pt/C). The reaction typically proceeds under pressure. google.comgoogleapis.com For instance, the reductive amination of l-phenylacetylcarbinol with methylamine (B109427) using a platinum catalyst can yield the corresponding N-methylated product. googleapis.com

Alternatively, chemical reducing agents can be employed. One historical and effective method uses an activated aluminum amalgam in the presence of an amine like methylamine. google.com A more contemporary and common laboratory procedure involves the formation of an imine intermediate by reacting the phenylacetylcarbinol with the amine, followed by reduction with a hydride agent such as sodium borohydride (B1222165) (NaBH₄). core.ac.uk The choice of aminating agent and reducing conditions dictates the final product, yielding either the primary amine or a secondary amine derivative.

The table below summarizes various conditions reported for the reductive amination of l-phenylacetylcarbinol (l-PAC).

| Aminating Agent | Reducing Agent/Catalyst | Solvent(s) | Reported Yield | Reference |

| Methylamine | Activated Aluminium Amalgam | Ether, Water | 25-45 grams (from 120g crude PAC) | google.com |

| Methylamine | H₂ / Colloidal Platinum | Ether | 110 grams (from 300g distilled PAC) | googleapis.com |

| Methylamine | Sodium Borohydride | Ethanol | Not specified | core.ac.uk |

| Primary Aralkylamine | H₂ / Platinum Catalyst | Not specified | Not specified | google.com |

Intermolecular Enantioselective N-Alkylation Reactions

Intermolecular enantioselective N-alkylation represents a sophisticated strategy for the synthesis of chiral amines. This method involves the direct alkylation of a primary or secondary amine with an alkylating agent in the presence of a chiral catalyst, which controls the stereochemical outcome of the reaction. While a dominant route for many complex amines, its application for the direct synthesis of (R)-1-Amino-3-phenylpropan-2-ol is not as extensively documented as reductive amination or resolution methods.

The general principle, often referred to as the "borrowing hydrogen" or "hydrogen autotransfer" strategy, typically uses an alcohol as the alkylating agent. nih.gov A transition metal catalyst, commonly based on ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde in situ. nih.gov This aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the metal hydride species regenerated in the initial oxidation step. The chirality is induced by chiral ligands coordinated to the metal center, ensuring that the reduction of the imine intermediate proceeds enantioselectively.

While specific examples detailing the synthesis of (R)-1-Amino-3-phenylpropan-2-ol via this method are scarce in the literature, the N-alkylation of various amines with alcohols is a well-established green chemistry approach, producing water as the only byproduct. nih.gov The theoretical application to produce the target compound would involve the enantioselective reaction between an amine and a suitable three-carbon electrophile, though this is not a commonly cited industrial or laboratory pathway.

Enantiomeric Resolution Methods

Diastereomeric Salt Formation and Separation Techniques

A widely used and industrially viable method for obtaining a specific enantiomer, such as (R)-1-Amino-3-phenylpropan-2-ol, is the resolution of a racemic mixture. Since the target compound is a basic amine, this is effectively achieved by reacting the racemate with a single enantiomer of a chiral acid. libretexts.org This reaction forms a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.org

The key to this technique lies in the selection of an appropriate resolving agent and a suitable solvent system that maximizes the solubility difference between the two diastereomeric salts. One of the salts will preferentially crystallize from the solution, allowing for its separation by filtration. Chiral acids commonly used for resolving racemic bases include (+)-tartaric acid, (-)-mandelic acid, and their derivatives, such as (-)-O,O'-dibenzoyl-(2R,3R)-tartaric acid (DBTA). libretexts.orgnih.gov

The process involves dissolving the racemic amine and the chiral resolving agent in a heated solvent. Upon cooling, the less soluble diastereomeric salt precipitates, leaving the more soluble one in the mother liquor. researchgate.net The efficiency of the resolution can be influenced by factors such as the solvent, crystallization temperature, and the molar ratio of the resolving agent. researchgate.net After separation, the desired enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the chiral acid, liberating the free enantiopure amine. libretexts.org This method has been successfully applied to structurally similar compounds like ephedrine, demonstrating its efficacy. nih.gov

The table below illustrates the effect of different resolving agents and solvents on the resolution of related amines.

| Racemic Amine | Resolving Agent | Solvent | Outcome | Reference |

| Ephedrine·HCl | (2R,3R)-DBTA·Na | Water | Isolation of (1S,2R)-(+)-ephedrine (92.5% yield) | nih.gov |

| α-Phenylethylamine | (2R,3R)-Tartaric Acid | Methanol | Precipitate enriched in S-(-) enantiomer salt | researchgate.net |

| α-Phenylethylamine | (2R,3R)-Tartaric Acid | Water, Ethanol | Precipitate enriched in R-(+) enantiomer salt | researchgate.net |

Applications of R 1 Amino 3 Phenylpropan 2 Ol in Chemical Synthesis and Catalysis

As a Chiral Building Block for Complex Molecular Architectures

The enantiopure nature of (R)-1-Amino-3-phenylpropan-2-ol makes it an excellent starting material for synthesizing complex molecules where stereochemistry is crucial. The presence of two distinct reactive sites, the amino and hydroxyl groups, allows for selective and sequential modifications, enabling the construction of intricate molecular frameworks.

The production of single-enantiomer pharmaceutical drugs is critically important, as different enantiomers of a drug can have vastly different biological activities. researchgate.net Chiral 1,2-amino alcohols are a key structural motif found in numerous biologically active compounds and are recognized as crucial intermediates in the pharmaceutical industry. core.ac.ukmdpi.com Biocatalytic processes, which utilize enzymes, are often employed for the synthesis of such chiral intermediates due to their high chemo-, regio-, and enantioselectivity. researchgate.netnih.govnih.gov

(R)-1-Amino-3-phenylpropan-2-ol serves as a prime example of a chiral building block for developing active pharmaceutical ingredients (APIs). For instance, the structural unit is integral to key intermediates required for the synthesis of potent HIV protease inhibitors like Atazanavir. mdpi.com The synthesis of such complex molecules often relies on the stereoselective reduction of a corresponding keto-amine precursor or the use of enzymatic processes to ensure high enantiomeric purity. core.ac.ukmdpi.com The defined stereocenter and versatile functional groups of (R)-1-Amino-3-phenylpropan-2-ol allow it to be incorporated into larger molecules, imparting the necessary chirality that is often essential for therapeutic efficacy.

Table 1: Examples of Chiral Pharmaceutical Intermediates Derived from Amino Alcohols

| Drug Class | Key Intermediate Structure | Relevance of Amino Alcohol Motif |

|---|---|---|

| Antiviral (HIV) | Acyclic aza-peptidomimetics | Provides a key chiral center and functional groups for peptide-like scaffolding. mdpi.com |

| Anti-diabetic | (S)-N-boc-3-hydroxyadamantylglycine | Synthesized via reductive amination, showcasing the utility of amino acid/alcohol derivatives. nih.gov |

Heterocyclic compounds are ubiquitous in medicinal chemistry. The primary amine of (R)-1-Amino-3-phenylpropan-2-ol serves as a nucleophilic handle for the construction of nitrogen-containing heterocycles. While direct N-alkylation of unprotected amino acids with alcohols is possible using specific catalytic systems, the synthesis of heterocycles from amino alcohols can be more complex. nih.gov

The intramolecular cyclization of derivatives of (R)-1-Amino-3-phenylpropan-2-ol can lead to various heterocyclic systems. For example, activation of the hydroxyl group followed by intramolecular nucleophilic attack by the amine can yield chiral aziridines. Conversely, reactions involving both the amine and alcohol with bifunctional reagents can produce larger rings such as morpholines or piperazines. However, selective mono-N-alkylation of 1,2-amino alcohols can be challenging compared to their 1,3-amino alcohol counterparts, sometimes requiring specific strategies like chelation-controlled reactions, which have shown limited success for 1,2-systems. organic-chemistry.org Therefore, the synthesis of N-alkylated heterocycles from this substrate often involves multi-step sequences or protection/deprotection strategies to achieve the desired regioselectivity. organic-chemistry.org

The 1,2,3-triazole ring is a highly stable and valuable pharmacophore in drug discovery, known for its ability to engage in hydrogen bonding and dipole interactions. nih.gov A powerful method for synthesizing 1,4-disubstituted-1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.gov

(R)-1-Amino-3-phenylpropan-2-ol is an ideal precursor for creating chiral triazole derivatives. The synthetic route involves two key steps:

Conversion to Azide (B81097): The primary amine of (R)-1-Amino-3-phenylpropan-2-ol can be readily converted into an azide group (–N₃) through diazotization followed by substitution with an azide salt. This reaction proceeds with retention of stereochemistry, yielding the chiral intermediate (R)-1-azido-3-phenylpropan-2-ol.

Cycloaddition: The resulting chiral azide can then be reacted with a variety of terminal alkynes in the presence of a Cu(I) catalyst. This cycloaddition is highly efficient and regiospecific, exclusively forming the 1,4-disubstituted triazole ring.

This methodology allows the chiral information from (R)-1-Amino-3-phenylpropan-2-ol to be embedded into a wide array of triazole-containing molecules, which have applications as potential antiviral and antiplasmodial agents. nih.govnih.gov

As a Ligand Component in Asymmetric Catalysis

The ability of (R)-1-Amino-3-phenylpropan-2-ol to coordinate with metal centers makes it a valuable component in the design of chiral ligands for asymmetric catalysis. The precise spatial arrangement of its donating atoms (nitrogen and oxygen) around a metal center can create a chiral environment that directs the stereochemical outcome of a catalytic reaction.

Schiff bases are compounds containing a carbon-nitrogen double bond (imine) and are among the most versatile and widely studied ligands in coordination chemistry. nih.gov Chiral Schiff base ligands are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone.

(R)-1-Amino-3-phenylpropan-2-ol can be reacted with substituted salicylaldehydes (2-hydroxybenzaldehydes) to form chiral tridentate Schiff base ligands. In these ligands, the metal center is coordinated by the imine nitrogen, the phenolic oxygen, and the hydroxyl oxygen of the amino alcohol backbone. This creates a rigid and well-defined chiral pocket around the metal. Such complexes, often involving metals like copper, zinc, or cobalt, are effective catalysts for a variety of asymmetric transformations, including cyclopropanation, epoxidation, and Michael additions. nih.govnih.gov The steric and electronic properties of the ligand can be fine-tuned by changing the substituents on the salicylaldehyde (B1680747) ring, allowing for optimization of catalytic activity and enantioselectivity.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgmdpi.com Introducing functionality into the organic linkers is a key strategy for creating active MOFs for applications in gas storage, separation, and catalysis. rsc.orgresearchgate.net

The amine group of (R)-1-Amino-3-phenylpropan-2-ol makes it suitable for incorporation into MOF structures. rsc.org This can be achieved in two primary ways:

Post-Synthetic Modification: An existing MOF with reactive sites can be modified by grafting the amino alcohol onto the framework. The primary amine reacts to form a covalent bond, anchoring the chiral molecule within the MOF's pores.

De Novo Synthesis: The amino alcohol can be functionalized to become a linker itself, which is then used in the direct solvothermal synthesis of a new MOF.

By incorporating (R)-1-Amino-3-phenylpropan-2-ol, the resulting MOF becomes chiral and possesses free hydroxyl groups. These functionalities can act as catalytic sites themselves or serve as handles for further metalation, leading to robust, recyclable, single-site heterogeneous catalysts for asymmetric reactions like hydrosilylation and hydroboration. nih.gov The defined pores of the MOF can also impart size and shape selectivity to the catalytic process. rsc.orgnih.gov

Influence on Stereoselectivity and Reaction Efficiency in Organometallic Transformations

The effectiveness of chiral β-amino alcohols as ligands is well-documented, particularly in the enantioselective addition of organozinc reagents to aldehydes. rsc.org When (R)-1-Amino-3-phenylpropan-2-ol or its derivatives are used to form a catalyst, the chiral environment created around the metal center directs the incoming nucleophile to one specific face of the electrophile (the aldehyde), resulting in the preferential formation of one enantiomer of the product alcohol. The degree of this preference is measured by the enantiomeric excess (e.e.).

Research has shown that structural modifications to the amino alcohol ligand can significantly fine-tune both the enantioselectivity and the reaction rate. For instance, studies comparing ligands with phenyl groups to their hydrogenated cyclohexyl analogs have demonstrated that sterically more demanding groups can enhance enantioselectivity. polyu.edu.hk In the asymmetric borane (B79455) reduction of prochiral ketones, 2-amino-2-cyclohexylethanol, the cyclohexyl analog of 2-amino-2-phenylethanol, was found to be consistently more effective than its phenyl counterpart, achieving up to 94.7% e.e. polyu.edu.hk Similarly, in the conjugate addition of diethylzinc (B1219324) to enones, the catalyst derived from N,N-dimethyl-2-amino-1,2-dicyclohexylethanol provided significantly better enantioselectivity than its phenyl analog. polyu.edu.hk This suggests that the benzyl (B1604629) group in (R)-1-Amino-3-phenylpropan-2-ol plays a crucial role in establishing the chiral pocket of the catalyst, and modifications to this group can be a powerful strategy for catalyst optimization.

The catalytic activity, reflected in chemical yields and reaction times, is also profoundly affected by the ligand structure. Optimized amino alcohol catalysts have been shown to promote the addition of diethylzinc to a range of aromatic and aliphatic aldehydes with nearly quantitative yields and high enantioselectivity. rsc.org

Below is a table summarizing the performance of optimized β-amino alcohol ligands in the enantioselective addition of diethylzinc to various aldehydes, illustrating the high efficiency and stereoselectivity achievable.

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |

|---|---|---|---|

| Benzaldehyde (B42025) | >99 | 95 | rsc.org |

| 4-Methoxybenzaldehyde | 98 | 94 | rsc.org |

| 4-Chlorobenzaldehyde | >99 | 96 | rsc.org |

| 2-Naphthaldehyde | 97 | 93 | rsc.org |

| Hexanal | 98 | 92 | rsc.org |

Derivatives for Functional Material Development

The chiral scaffold of (R)-1-Amino-3-phenylpropan-2-ol is a valuable starting point for the synthesis of more complex molecules and functional materials. Its readily available amino and hydroxyl groups provide convenient handles for chemical modification, leading to a diverse range of derivatives with applications in fields such as medicinal chemistry and material science.

One significant area of application is in fragment-based lead discovery (FBLD), a strategy in drug development. nih.govacs.org Chiral fragments derived from amino alcohols are of particular interest because they introduce three-dimensional complexity (sp³-rich character) into fragment libraries, a feature often lacking in commercial collections that are dominated by flat, aromatic compounds. nih.gov (R)-1-Amino-3-phenylpropan-2-ol can be converted into various heterocyclic scaffolds, which serve as these valuable chiral fragments.

Key synthetic routes to these derivatives include:

Oxazolidinones : These can be prepared by treating the amino alcohol with reagents like carbonyldiimidazole or diethylcarbonate. nih.gov

Morpholinones : Synthesis is achieved by reacting the amino alcohol with ethyl chloroacetate (B1199739) in the presence of a base, or through a two-step process involving reaction with chloroacetyl chloride followed by intramolecular cyclization. nih.gov

Lactams and Sultams : These heterocyclic systems can also be accessed through multi-step synthetic sequences starting from the parent amino alcohol. nih.govacs.org

These derivatives are not merely structural curiosities; they are designed as functional materials. For example, the resulting chiral fragments possess low molecular weights and aqueous solubility, which are important properties for compounds used in FBLD screening. nih.gov A library of 45 such chiral fragments, including oxazolidinones, morpholinones, and lactams, was synthesized in 1-5 steps from various chiral amino alcohols. nih.govacs.org

Furthermore, the principles of deriving functional molecules can be extended to create more complex systems. For instance, pinane-based 2-amino-1,3-diols have been synthesized and stereoselectively converted into condensed and spiro-oxazolidin-2-ones. nih.gov These structures can be further modified, for example, by ring-closure reactions with aldehydes to produce pinane-condensed oxazolidines, demonstrating how the fundamental amino alcohol structure can be elaborated into intricate, polycyclic systems with potential bioactivity. nih.gov

The table below provides examples of chiral fragments synthesized from amino alcohol precursors, highlighting their structural diversity.

| Derivative Class | General Synthetic Method | Significance | Reference |

|---|---|---|---|

| Oxazolidinones | Cyclization with carbonyldiimidazole or diethylcarbonate | Chiral building blocks; sp³-rich fragments for FBLD | nih.gov |

| Morpholinones | Reaction with ethyl chloroacetate or chloroacetyl chloride followed by cyclization | Water-soluble chiral fragments for screening libraries | nih.gov |

| Lactams | Multi-step synthesis involving conjugate addition and intramolecular amidation | Core structures in medicinal chemistry | acs.org |

| Pinane-fused Oxazolidin-2-ones | Carbamate formation followed by stereoselective aminohydroxylation | Complex polycyclic scaffolds for synthesis | nih.gov |

Theoretical and Computational Studies of R 1 Amino 3 Phenylpropan 2 Ol

Quantum Chemical Investigations

Quantum chemical methods offer a powerful lens through which to examine the intrinsic properties of (R)-1-Amino-3-phenylpropan-2-ol at the molecular level. These studies provide fundamental insights into its electronic structure, reactivity, and intermolecular interactions.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure of (R)-1-Amino-3-phenylpropan-2-ol and its derivatives. DFT calculations, often employing functionals like B3LYP, provide a detailed picture of the electron distribution and molecular orbitals. For instance, a DFT study on the related L-phenylalaninol (the (S)-enantiomer) in the context of the Clauson-Kaas reaction has highlighted the role of the molecule's structure in reaction mechanisms. nih.govrsc.org Such studies typically involve geometry optimization to find the most stable conformation of the molecule, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles that are crucial for understanding its three-dimensional structure and how it interacts with other molecules.

HOMO-LUMO Analysis and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. nih.gov

Table 1: Frontier Molecular Orbital Parameters and Global Reactivity Descriptors (Illustrative)

| Parameter | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released upon gaining an electron |

| Global Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Potential (μ) | -(I + A) / 2 | Escaping tendency of electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | Electrophilic nature of the molecule |

This table illustrates the types of data obtained from HOMO-LUMO analysis; specific values for (R)-1-Amino-3-phenylpropan-2-ol require dedicated computational studies.

Natural Bond Orbital (NBO) and Natural Population Analysis

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular and intermolecular bonding and interactions among bonds in a molecule. It provides a chemical picture of molecular structure in terms of localized bonds and lone pairs. Natural Population Analysis (NPA), a part of the NBO method, calculates the distribution of electrons among the atoms, providing a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis.

Computational Modeling of Reaction Mechanisms

Computational modeling plays a crucial role in understanding how (R)-1-Amino-3-phenylpropan-2-ol and its derivatives function as chiral catalysts or auxiliaries in asymmetric synthesis. These studies can elucidate reaction pathways, identify transition states, and explain the origins of stereoselectivity.

Elucidation of Stereoselectivity Origin in Asymmetric Syntheses

The primary application of (R)-1-Amino-3-phenylpropan-2-ol in synthesis is to control the stereochemical outcome of reactions. Computational studies are instrumental in explaining how this is achieved. For example, in the proline-catalyzed Mannich reaction, theoretical investigations have shown that the stereoselectivity arises from the energy difference between the transition states leading to the (S) and (R) products. nih.gov The favored transition state is typically stabilized by a network of non-covalent interactions, such as hydrogen bonds and steric repulsions, which are meticulously mapped out in computational models.

While a specific, detailed computational study on a reaction catalyzed directly by (R)-1-Amino-3-phenylpropan-2-ol was not found in the reviewed literature, the principles from studies of other chiral catalysts are transferable. A computational model for a reaction involving an (R)-phenylalaninol-derived catalyst would involve locating the transition structures for the formation of all possible stereoisomers. By comparing the relative energies of these transition states, the model can predict the major product, and analysis of the transition state geometries can reveal the specific interactions responsible for the observed stereoselectivity.

Simulation of Substrate-Catalyst/Ligand Interactions to Inform Catalyst Design

Computational simulations of the interactions between a substrate and a catalyst derived from (R)-1-Amino-3-phenylpropan-2-ol are invaluable for rational catalyst design. These simulations can visualize the binding mode of the substrate to the catalyst and identify the key interactions that govern the reaction's stereochemical course. For instance, in the asymmetric addition of diethylzinc (B1219324) to aldehydes, ligands derived from amino alcohols are known to form chiral zinc-alkoxide complexes that coordinate the aldehyde in a specific orientation, leading to facial-selective attack by the ethyl group.

By understanding these interactions at a molecular level, researchers can computationally screen modified versions of the (R)-phenylalaninol ligand to enhance stereoselectivity or alter substrate scope. For example, modifications to the phenyl group or the amino or hydroxyl moieties could be modeled to assess their impact on the catalyst's steric and electronic properties and, consequently, its performance in a given reaction. This in silico approach can significantly accelerate the discovery and optimization of new and more effective chiral catalysts.

Q & A

Q. What are the standard synthetic routes for (R)-1-Amino-3-phenylpropan-2-ol in academic research?

The compound is typically synthesized via reductive amination of phenylacetone derivatives. For example, (2R)-2-Amino-3-phenyl-1-propanol can be prepared using a modified Curtius rearrangement or catalytic hydrogenation of α-keto precursors. Enantiomeric purity is achieved using chiral catalysts or resolution techniques like diastereomeric salt formation . Another method involves stereoselective reduction of β-amino ketones using sodium borohydride in methanol, followed by purification via recrystallization .

Q. Which spectroscopic techniques are critical for characterizing (R)-1-Amino-3-phenylpropan-2-ol?

- NMR Spectroscopy : H and C NMR are used to confirm the structure and stereochemistry. For instance, the hydroxyl proton typically appears as a broad singlet near δ 4.5–5.0 ppm, while aromatic protons resonate between δ 7.2–7.4 ppm .

- X-ray Crystallography : Tools like SHELXL and OLEX2 enable precise determination of molecular geometry and absolute configuration. Hydrogen bonding patterns (e.g., O–H···N interactions) are often analyzed to validate the crystalline structure .

Q. How is enantiomeric purity assessed during synthesis?

Chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) or polarimetry is employed. For example, a hexane/isopropanol mobile phase (90:10 v/v) can resolve (R)- and (S)-enantiomers, with retention times differing by 1–2 minutes . Optical rotation values ([α]) are compared to literature data (e.g., [α] = +15.2° for the R-enantiomer in methanol) .

Advanced Research Questions

Q. What strategies address low yields in stereoselective synthesis of (R)-1-Amino-3-phenylpropan-2-ol?

- Catalyst Optimization : Use of Ru-BINAP complexes enhances enantioselectivity (>90% ee) in hydrogenation reactions.

- Solvent Effects : Polar aprotic solvents (e.g., THF) improve reaction kinetics by stabilizing transition states.

- Byproduct Analysis : LC-MS identifies imine intermediates or over-reduced byproducts, guiding stoichiometric adjustments .

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond angles or torsion angles (e.g., C2–C1–O1 vs. C2–C1–N1) are addressed by refining data with SHELXL-2018/3. Hydrogen-bonding restraints and twin refinement (for twinned crystals) improve model accuracy. For example, a final R-factor < 0.05 ensures reliability .

Q. What role does (R)-1-Amino-3-phenylpropan-2-ol play in asymmetric catalysis?

The compound serves as a chiral ligand in Pd-catalyzed cross-coupling reactions. Its hydroxyl and amino groups coordinate to metal centers, inducing enantioselectivity in products (e.g., 80–95% ee in Suzuki-Miyaura couplings). DFT studies reveal that the R-configuration stabilizes transition states via NH···O hydrogen bonds .

Q. How is the compound utilized in biological target validation?

- Molecular Docking : AutoDock Vina simulates interactions with β-adrenergic receptors, showing strong binding (ΔG = −9.2 kcal/mol) via hydrogen bonds with Asp113 and hydrophobic contacts with Phe290.

- In Vitro Assays : Radioligand displacement assays (IC = 12 nM) confirm antagonism, supported by cAMP inhibition in HEK293 cells .

Q. What analytical challenges arise in quantifying trace impurities?

- LC-MS/MS : A C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradients detects impurities (e.g., des-hydroxy analogs) at 0.1% levels.

- NMR Relaxation Editing : T-filtered experiments suppress dominant signals, enabling detection of <1% diastereomers .

Methodological Notes

- Synthesis Optimization : Replace traditional NaBH with LiAlH(t-BuO) for higher selectivity in ketone reduction.

- Crystallization : Use ethanol/water (70:30) for needle-shaped crystals suitable for X-ray analysis.

- Data Reproducibility : Cross-validate NMR shifts with databases (e.g., PubChem) to resolve solvent- or concentration-dependent discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.